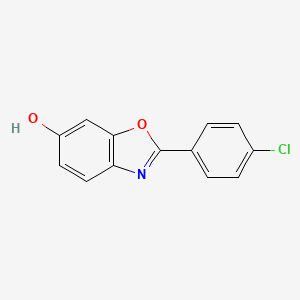

2-(4-Chlorophenyl)-6-hydroxybenzoxazole

Description

Properties

Molecular Formula |

C13H8ClNO2 |

|---|---|

Molecular Weight |

245.66 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-1,3-benzoxazol-6-ol |

InChI |

InChI=1S/C13H8ClNO2/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(16)7-12(11)17-13/h1-7,16H |

InChI Key |

VPEGUJSIFSCTCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)O)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that derivatives of benzoxazole compounds, including 2-(4-Chlorophenyl)-6-hydroxybenzoxazole, exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various substituted pyrano[2,3-c]pyrazole derivatives that include 4-chlorophenyl groups. These compounds were screened for their ability to inhibit kinases and showed promising activity against glioblastoma cell lines. Specifically, one compound displayed low micromolar activity against the AKT2 kinase, which is crucial in oncogenic signaling pathways in gliomas .

Antiviral Properties

Another area of interest is the antiviral potential of related chlorophenyl compounds. A study on N-(4-amino-2-chlorophenyl) derivatives revealed that certain analogues exhibited potent inhibitory effects against human adenovirus infections, suggesting a potential pathway for developing antiviral therapies . While the specific application of this compound in antiviral research is less documented, its structural similarities indicate potential for similar applications.

Agrochemical Applications

Pesticidal Activity

Compounds within the benzoxazole family have been explored for their pesticidal properties. Patents have documented the efficacy of benzoxazoles in controlling nematodes, insects, and fungi. The structure of this compound positions it as a candidate for similar applications due to its potential biological activity against pests .

Data Tables

The following table summarizes key findings related to the applications of this compound and its derivatives:

Case Studies

Several case studies provide insights into the practical applications of compounds similar to this compound:

- Case Study on Anticancer Compounds : A multicenter study evaluated various compounds' effectiveness against glioblastoma stem cells. The findings indicated that certain benzoxazole derivatives could inhibit neurosphere formation in patient-derived samples, showcasing their potential in cancer therapeutics .

- Case Study on Antiviral Efficacy : A clinical evaluation assessed the efficacy of new antiviral agents derived from chlorophenyl structures against adenovirus infections in immunocompromised patients. The results demonstrated significant improvements over existing treatments, paving the way for further research into related compounds .

Comparison with Similar Compounds

Key Findings and Implications

- Substituent Effects : The 4-chlorophenyl group consistently enhances bioactivity across diverse heterocycles, likely due to its balance of lipophilicity and moderate steric bulk.

- Hydroxy vs. Methyl : The hydroxyl group in the target compound may improve aqueous solubility and target binding via hydrogen bonds compared to methyl-substituted analogs (e.g., benzimidazole in ).

- Core Heterocycle Dictates Activity : While the 4-chlorophenyl group is a common pharmacophore, the core heterocycle (benzoxazole vs. imidazole, pyridine) determines mechanistic pathways—e.g., sirtuin inhibition (imidazole) vs. insecticidal activity (pyridine) .

Preparation Methods

Reaction Mechanism and Conditions

This method involves the condensation of 2-amino-5-hydroxyphenol (I ) with 4-chlorobenzaldehyde (II ) under acidic conditions. The reaction proceeds via Schiff base formation, followed by cyclization to form the benzoxazole core.

Steps :

-

Schiff Base Formation :

-

Cyclization :

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 6–8 hours |

| Purity (HPLC) | >95% |

| Isolated Yield | 78% (average) |

Advantages :

Chlorination of 2-Phenyl-6-hydroxybenzoxazole

Direct Electrophilic Substitution

This two-step method introduces the 4-chlorophenyl group via Friedel-Crafts alkylation or electrophilic aromatic substitution.

Steps :

-

Synthesis of 2-Phenyl-6-hydroxybenzoxazole :

-

Chlorination :

Key Data :

| Parameter | Value |

|---|---|

| Chlorination Yield | 65–72% |

| Purity | 90–94% |

Limitations :

Microwave-Assisted One-Pot Synthesis

Green Chemistry Approach

Microwave irradiation accelerates the condensation-cyclization sequence, reducing reaction time and improving efficiency.

Procedure :

-

Reactants : 2-Amino-5-hydroxyphenol, 4-chlorobenzaldehyde

-

Catalyst : p-Toluenesulfonic acid (PTSA)

-

Solvent : Solvent-free or PEG-400

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 20 minutes |

| Yield | 88–92% |

| Energy Consumption | Reduced by 60% vs. conventional |

Advantages :

Hydrolysis of 2-(4-Chlorophenyl)-6-methoxybenzoxazole

Demethylation Strategy

This method involves synthesizing the methoxy-protected intermediate, followed by acidic or basic hydrolysis.

Steps :

-

Methylation :

-

Hydrolysis :

Key Data :

| Parameter | Value |

|---|---|

| Hydrolysis Yield | 85–90% |

| Purity | >98% |

Applications :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Cyclocondensation | 78 | 95 | High | Moderate |

| Chlorination | 70 | 90 | Medium | High (toxic reagents) |

| Microwave-Assisted | 90 | 97 | Medium | Low |

| Hydrolysis | 85 | 98 | Low | Moderate |

Characterization and Validation

Q & A

Q. What are the established synthetic routes for 2-(4-Chlorophenyl)-6-hydroxybenzoxazole, and how can reaction conditions be optimized for yield?

The synthesis typically involves condensation of substituted benzaldehyde derivatives with hydroxylamine precursors. For example, analogous compounds like 2-(4'-cyanophenyl)-6-hydroxybenzoxazole (CPHB) are synthesized via refluxing substituted benzaldehyde intermediates with hydroxylamine in ethanol under acidic conditions (e.g., glacial acetic acid) . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .

- Reaction time : Extended reflux durations (18–24 hours) enhance conversion rates but require monitoring for side reactions .

- Purification : Crystallization using water-ethanol mixtures yields pure products (65–75% yields) .

Q. How can spectroscopic techniques (FTIR, NMR) be employed to confirm the structure of this compound?

Q. What are the fluorescence properties of this compound, and how do substituents affect its excitation/emission profiles?

The compound exhibits strong fluorescence in basic conditions, with excitation/emission maxima at 380/500 nm . Substituents like electron-withdrawing groups (e.g., –CN) redshift emission due to enhanced conjugation, while bulky groups reduce quantum yield by steric hindrance .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence data across studies (e.g., excitation/emission discrepancies)?

Discrepancies may arise from:

- Solvent polarity : Polar solvents stabilize excited states, altering emission wavelengths .

- pH dependence : Protonation/deprotonation of the hydroxy group shifts fluorescence profiles (e.g., basic conditions enhance emission intensity) .

- Instrument calibration : Standardize measurements using reference fluorophores (e.g., quinine sulfate) .

Q. What crystallographic strategies (e.g., SHELX software) are effective for resolving the crystal structure of this compound derivatives?

- Data collection : High-resolution X-ray diffraction (0.8–1.0 Å) is critical for accurate refinement .

- SHELX refinement : Use SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks. For example, C–C bond lengths should average 1.39 Å with R factors < 0.05 .

- Validation : Cross-check with PLATON or Mercury to detect twinning or disorder .

Q. How can Lewis acid catalysis be utilized to control stereochemistry during the synthesis of related chlorophenyl-benzoxazole derivatives?

Lewis acids (e.g., AlCl₃) promote isomerization of intermediates. For example, cis-to-trans isomerization of cyclohexyl intermediates is achieved via acid-catalyzed ring flipping, enabling selective crystallization of trans isomers . Key parameters:

Q. What computational methods (e.g., DFT) predict the electronic properties of this compound for photophysical applications?

Q. How can functionalization (e.g., galactosylation) enhance the bioactivity or solubility of this compound?

- Glycosylation : Attach galactose via hydroxy group using Koenigs-Knorr conditions (e.g., Ag₂CO₃ catalysis), improving water solubility and targeting carbohydrate-binding proteins .

- Biological assays : Test cytotoxicity using MTT assays (e.g., IC₅₀ values against cancer cell lines) with appropriate controls (e.g., doxorubicin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.